3 5-Dimethylphenylzinc iodide 0.5M
Overview
Description
3 5-Dimethylphenylzinc iodide 0.5M is a useful research compound. Its molecular formula is C8H9IZn and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3,5-Dimethylphenylzinc iodide 0.5M is an organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to form carbon-carbon bonds . The primary targets of this compound are typically electrophilic carbon atoms present in various organic substrates .
Mode of Action
The compound acts by undergoing a transmetallation reaction with the electrophilic carbon atoms . This reaction involves the transfer of a ligand (in this case, the 3,5-dimethylphenyl group) from the zinc atom to the electrophilic carbon . The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Dimethylphenylzinc iodide 0.5M can vary depending on the specific reaction conditions and the nature of the substrate . In general, the compound can influence the course of various organic reactions by enabling the formation of new carbon-carbon bonds .
Pharmacokinetics
As an organometallic compound, 3,5-Dimethylphenylzinc iodide 0.5M is not typically associated with traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its reactivity and effectiveness in synthesis are more relevant. The compound is supplied as a 0.5M solution in tetrahydrofuran (THF), which can influence its reactivity .
Result of Action
The primary result of the action of 3,5-Dimethylphenylzinc iodide 0.5M is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate and the specific reaction conditions .
Action Environment
The action of 3,5-Dimethylphenylzinc iodide 0.5M can be influenced by various environmental factors. For example, the temperature and the nature of the solvent can affect the rate and the outcome of the reaction . The compound is typically stored at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
1,3-dimethylbenzene-5-ide;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFSJQVIZBAMI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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